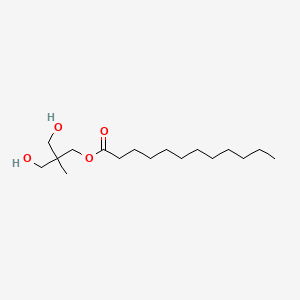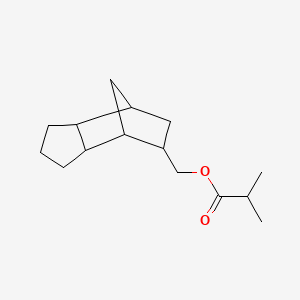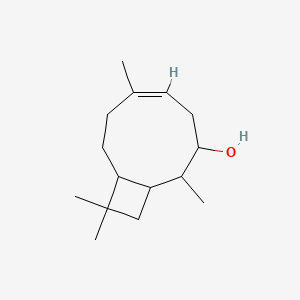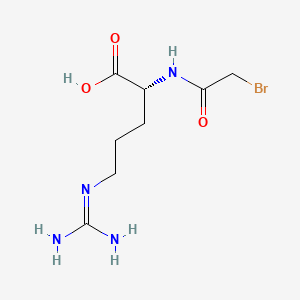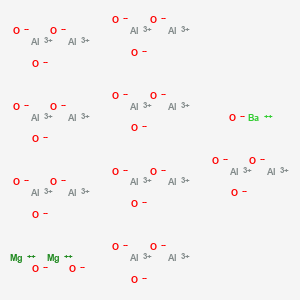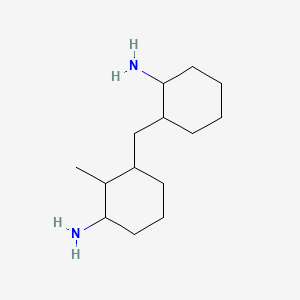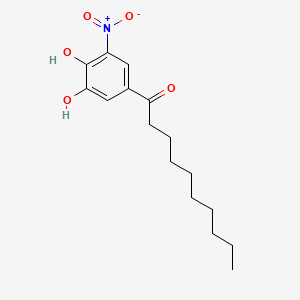
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound with the molecular formula C16H23NO5 It is a derivative of decanone, featuring a phenyl ring substituted with hydroxyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the reaction of decanoyl chloride with a substituted phenol in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl decanoate with aluminum chloride in solvents like tetrachloroethane or carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Mecanismo De Acción
The mechanism of action of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine . This inhibition can modulate neurotransmitter levels and has therapeutic implications for conditions like Parkinson’s disease.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxy-3-nitrophenyl)-1-dodecanone: Similar structure but with a longer alkyl chain.
1-(3,4-Dihydroxyphenyl)-1-decanone: Lacks the nitro group, affecting its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-1-decanone: Methoxy groups instead of hydroxyl groups, altering its chemical properties.
Uniqueness
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring
Propiedades
Número CAS |
125628-94-6 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)decan-1-one |
InChI |
InChI=1S/C16H23NO5/c1-2-3-4-5-6-7-8-9-14(18)12-10-13(17(21)22)16(20)15(19)11-12/h10-11,19-20H,2-9H2,1H3 |
Clave InChI |
TUUOYSDMQRBQIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


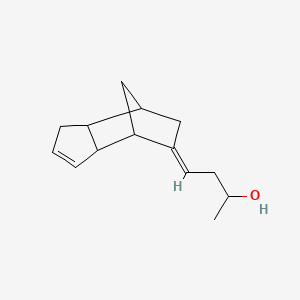

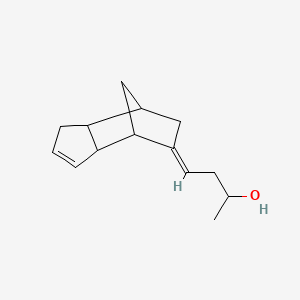
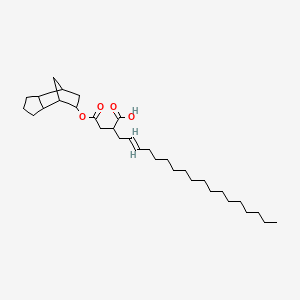

![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
